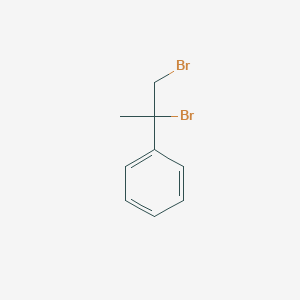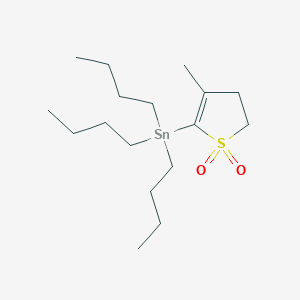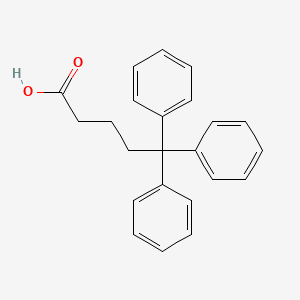
1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. It features a butanone backbone substituted with a piperidinyl group and a trimethoxyphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride typically involves multi-step organic reactions. One common route might include:
Formation of the Butanone Backbone: Starting with a butanone precursor, various functional groups are introduced through reactions such as alkylation or acylation.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the butanone intermediate.
Attachment of the Trimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions to attach the trimethoxyphenyl group to the butanone backbone.
Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride can undergo several types of chemical reactions:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The piperidinyl and trimethoxyphenyl groups can participate in substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-Butanone, 4-(1-piperidinyl)-1-phenyl-, hydrochloride: Similar structure but lacks the trimethoxy groups.
1-Butanone, 4-(1-morpholinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
The presence of the trimethoxyphenyl group and the piperidinyl group in 1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride may confer unique chemical properties, such as increased lipophilicity or specific binding affinities, distinguishing it from other similar compounds.
特性
CAS番号 |
35535-30-9 |
|---|---|
分子式 |
C18H28ClNO4 |
分子量 |
357.9 g/mol |
IUPAC名 |
4-piperidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-21-14-12-16(22-2)18(17(13-14)23-3)15(20)8-7-11-19-9-5-4-6-10-19;/h12-13H,4-11H2,1-3H3;1H |
InChIキー |
POLIOTNRLQFNRU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCCC2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


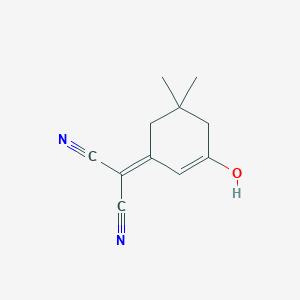

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
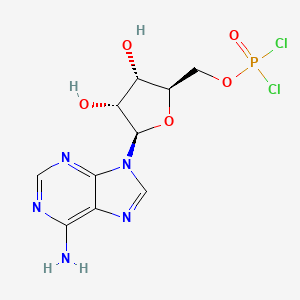
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
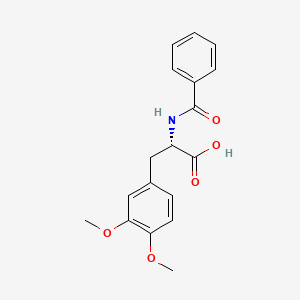


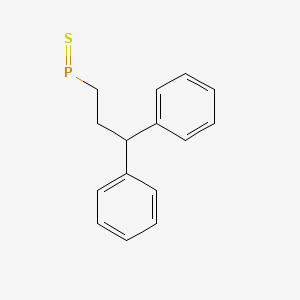
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

